molecular formula C18H21ClN2O3S B3570769 N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3570769
M. Wt: 380.9 g/mol
InChI Key: RKRSWSGUYPMZGI-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes chloro, methyl, and methanesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and 2,6-dimethylphenylmethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
  • **N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]PROPIONAMIDE
  • **N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]BUTYRAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12-7-5-8-13(2)18(12)21(25(4,23)24)11-17(22)20-16-10-6-9-15(19)14(16)3/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRSWSGUYPMZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 5
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N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

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